1-(2-Amino-4-thiazolyl)-2-chloroethanone
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Overview
Description
1-(2-amino-1,3-thiazol-4-yl)-2-chloroethan-1-one is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-(2-amino-1,3-thiazol-4-yl)-2-chloroethan-1-one typically involves the reaction of 2-amino-1,3-thiazole with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-amino-1,3-thiazol-4-yl)-2-chloroethan-1-one undergoes various types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-amino-1,3-thiazol-4-yl)-2-chloroethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-amino-1,3-thiazol-4-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
1-(2-amino-1,3-thiazol-4-yl)-2-chloroethan-1-one can be compared with other thiazole derivatives, such as:
2-aminothiazole: A simpler thiazole derivative with similar biological activities.
Thiazole-4-carboxylic acid: Another thiazole derivative used in medicinal chemistry.
The uniqueness of 1-(2-amino-1,3-thiazol-4-yl)-2-chloroethan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C5H5ClN2OS |
---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
1-(2-amino-1,3-thiazol-4-yl)-2-chloroethanone |
InChI |
InChI=1S/C5H5ClN2OS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2,(H2,7,8) |
InChI Key |
GZCRCGNZLNWBSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)CCl |
Origin of Product |
United States |
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